3-methyl-3'-thiomorpholinomethyl benzophenone
Overview
Description
3-Methyl-3’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used as a photoinitiator in the polymer industry and has also shown potential in medical and environmental research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3’-thiomorpholinomethylbenzophenone typically involves the reaction of 3-methylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-assisted synthesis to enhance reaction rates and yields. This method provides rapid access to the desired product with yields ranging from 58% to 96% .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3-Methyl-3’-thiomorpholinomethylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of UV-curable coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Methyl-3’-thiomorpholinomethylbenzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage in biological systems. The compound primarily targets cellular membranes and DNA, leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler derivative used as a photoinitiator and UV blocker.
4-Methylbenzophenone: Similar in structure but lacks the thiomorpholine ring.
Thiomorpholine: A sulfur-containing heterocycle used in various chemical syntheses.
Uniqueness
3-Methyl-3’-thiomorpholinomethylbenzophenone is unique due to the presence of both the benzophenone and thiomorpholine moieties, which confer distinct photoinitiating and biological properties. This dual functionality makes it particularly valuable in applications requiring both UV absorption and biological activity .
Properties
IUPAC Name |
(3-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVRSJNMKNHTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643351 | |
Record name | (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-74-8 | |
Record name | (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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